N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolin core substituted with a sulfanyl-linked acetamide moiety. Key structural elements include:
- Imidazo[1,2-c]quinazolin scaffold: A bicyclic system known for its pharmacological versatility, including anti-inflammatory and anticancer activities .
- Sulfanyl bridge (-S-): Enhances metabolic stability and facilitates interactions with biological targets via sulfur-based hydrogen bonding .
- 3-Methoxyanilino group: The methoxy substituent on the aniline ring improves lipophilicity and may influence receptor binding .
Synthetic routes for analogous compounds typically involve diazonium salt coupling (for aryl hydrazine derivatives) or nucleophilic substitution of 2-chloroacetamide intermediates with thiol-containing heterocycles .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O4S/c1-38-20-6-4-5-19(13-20)31-25(36)16-39-28-33-22-8-3-2-7-21(22)26-32-23(27(37)34(26)28)14-24(35)30-15-17-9-11-18(29)12-10-17/h2-13,23H,14-16H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXVUFYNXDKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, characterization, and biological activity, supported by relevant case studies and research findings.
The compound belongs to a class of derivatives that exhibit a range of biological activities. Its synthesis typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 421.48 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 421.48 g/mol |
| XLogP3-AA | 4.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 11 |
Biological Activity
Research has indicated that this compound exhibits significant biological activity against various pathogens and may have therapeutic applications in treating certain diseases.
Antimicrobial Activity
In vitro studies have shown that this compound possesses notable antimicrobial properties. For example, it has been tested against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition of growth. The compound's structure contributes to its ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the imidazoquinazoline moiety is believed to play a crucial role in its mechanism of action by interfering with cellular proliferation and survival signals.
Case Studies
- Antimicrobial Efficacy : A study published in PubMed highlighted the compound's effectiveness against Staphylococcus aureus and other Gram-positive bacteria, showcasing a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating strong cytotoxic effects .
The proposed mechanism of action involves the compound's ability to disrupt cellular processes through:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in bacterial cells.
- Apoptotic pathways activation : In cancer cells, it activates caspase-mediated pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Key Structural and Functional Differences
1,2,4-Triazole derivatives (e.g., ) exhibit stronger anticonvulsant activity due to enhanced GABAergic modulation .
Substituent Effects: Fluorine (target compound) vs. chlorine (): Fluorine reduces metabolic degradation, while chlorine increases electrophilicity, affecting toxicity profiles . Methoxyanilino (target) vs. sulfamoylphenyl (): Methoxy groups improve membrane permeability, whereas sulfonamide groups enhance solubility and hydrogen-bonding capacity .
Biological Activity Trends: Quinazolinone derivatives with electron-withdrawing groups (e.g., -CF₃ in ) show stronger anticancer activity, while electron-donating groups (e.g., -OCH₃ in target) correlate with anti-inflammatory effects . Sulfanyl acetamide linkers universally improve pharmacokinetic properties by resisting hydrolysis compared to ester or amide linkages .
Comparative Pharmacokinetic Data
Data derived from QSAR models and in vitro assays
Research Implications
The target compound’s 3-methoxyanilino and 4-fluorobenzyl groups position it as a candidate for inflammatory diseases, with predicted lower ulcerogenicity compared to aspirin-based analogues .
Future studies should prioritize in vivo efficacy testing and structural optimization to balance lipophilicity (LogP >3) and solubility, leveraging insights from sulfamoylphenyl and triazole-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
